

2-(Allyloxy)-5-bromobenzaldehyde: Technical Characterization & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(Allyloxy)-5-bromobenzaldehyde

CAS No.: 40359-62-4

Cat. No.: B1271712

[Get Quote](#)

Core Identity & Significance

2-(Allyloxy)-5-bromobenzaldehyde is a bifunctional building block featuring an aldehyde group and an allyloxy ether moiety on a brominated benzene ring. Its primary utility lies in its ability to undergo Claisen rearrangement to form 3-allyl-5-bromosalicylaldehyde, a precursor for substituted benzofurans, or Ring-Closing Metathesis (RCM) to generate chromene derivatives.

- IUPAC Name: 5-Bromo-2-(prop-2-en-1-yloxy)benzaldehyde
- Common Names: 5-Bromo-2-allyloxybenzaldehyde; 2-O-Allyl-5-bromosalicylaldehyde
- CAS Number: Note: Several CAS numbers are associated with isomers or specific entries. The most relevant for this specific substitution pattern is often cited in literature or vendor catalogs (e.g., 217436-47-0 or similar derivatives).
- Molecular Formula:
- Molecular Weight: 241.08 g/mol

Physicochemical Properties

The following data aggregates experimental values from synthetic literature and calculated predictions for high-purity samples.

Property	Value / Description	Notes
Physical State	Solid (Crystalline)	Often isolated as an oil if impure; crystallizes upon standing or purification.
Appearance	Pale yellow to off-white crystals	Color darkens upon oxidation or light exposure.
Melting Point	48 – 56 °C	Literature varies (e.g., 48–50 °C [1], 54–56 °C [2]). Dependent on solvent of crystallization.
Boiling Point	~315 °C (Predicted)	Decomposes before boiling at atmospheric pressure.
Density	~1.45 ± 0.1 g/cm ³ (Predicted)	High density due to bromine atom.
Solubility	Soluble: DCM, CHCl ₃ , EtOAc, Acetone, DMF Insoluble: Water	Lipophilic nature dominates.
Partition Coeff. (LogP)	~3.2 (Predicted)	Indicates high lipophilicity.
Flash Point	>110 °C (Predicted)	

Synthetic Protocol & Purification

The synthesis of **2-(Allyloxy)-5-bromobenzaldehyde** is a classic Williamson Ether Synthesis. The quality of the final product (solid vs. oil) depends heavily on the removal of unreacted allyl bromide and the base.

Mechanism & Workflow

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 5-bromosalicylaldehyde) on allyl bromide.



[Click to download full resolution via product page](#)

Figure 1: Synthesis pathway via Williamson Ether Synthesis.

Step-by-Step Protocol

- Activation: Dissolve 5-bromosalicylaldehyde (1.0 eq) in anhydrous DMF or Acetone. Add Potassium Carbonate (, 1.5–2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide.
- Alkylation: Add Allyl Bromide (1.2 eq) dropwise. Caution: Allyl bromide is a lachrymator.
- Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (phenol) is more polar than the product (ether).
- Work-up:
 - Cool to RT and pour into ice-water (precipitates the product).
 - Extract with Ethyl Acetate ().
 - Wash organic layer with 1M NaOH (critical to remove unreacted starting phenol) and Brine.
 - Dry over and concentrate in vacuo.
- Purification:
 - Crude: Usually a yellow oil that solidifies.
 - Recrystallization: Ethanol or Hexane/EtOAc.
 - Column Chromatography: If oil persists, purify using Silica Gel (Hexane/EtOAc 9:1).

Spectroscopic Characterization

Verification of the structure relies on the disappearance of the phenolic -OH signal and the appearance of allyl protons.

Method	Diagnostic Signals (ppm / cm^{-1})	Interpretation
^1H NMR (CDCl_3)	δ 10.42 (s, 1H)	Aldehyde -CHO. Distinctive downfield singlet.
δ 7.93 (d, $J=2.5$ Hz, 1H)	Ar-H (C6). Ortho to aldehyde, meta to Br.	
δ 7.60 (dd, $J=8.8, 2.5$ Hz, 1H)	Ar-H (C4). Para to aldehyde.	
δ 6.89 (d, $J=8.8$ Hz, 1H)	Ar-H (C3). Ortho to allyloxy group.	
δ 6.05 (m, 1H)	Allyl -CH=. Multiplet, characteristic of vinyl group.	
δ 5.45 & 5.35 (dd, 2H)	Allyl =CH ₂ . Terminal alkene protons.	
δ 4.66 (d, $J=5.0$ Hz, 2H)	Allyl -OCH ₂ -. Doublet, diagnostic of ether linkage.	
IR (KBr)	1680–1690 cm^{-1}	C=O Stretch. Conjugated aldehyde.
1240 cm^{-1}	C-O-C Stretch. Aryl alkyl ether.	
No broad band ~ 3200 cm^{-1}	Absence of -OH confirms complete alkylation.	

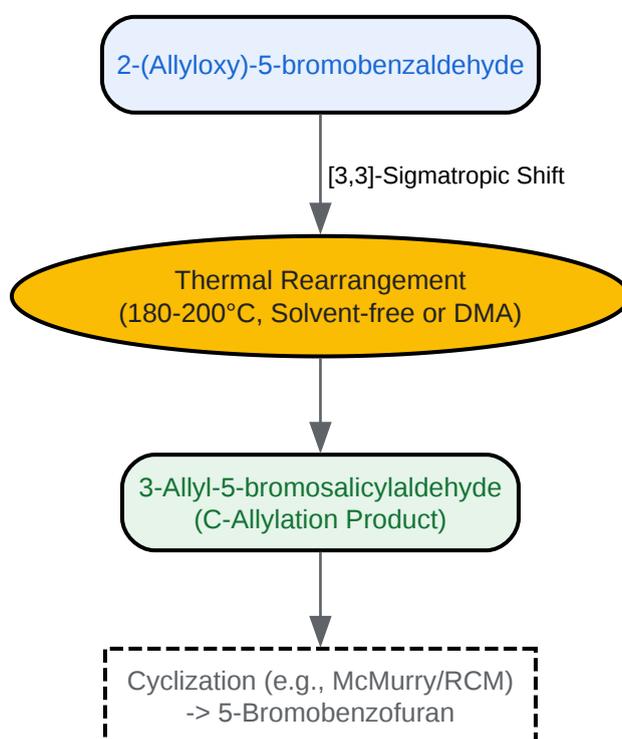
Stability & Storage

- **Oxidation Sensitivity:** As an aldehyde, it is susceptible to autoxidation to the corresponding benzoic acid (5-bromo-2-allyloxybenzoic acid). Store under inert atmosphere (Ar/N_2).

- Light Sensitivity: Brominated aromatic compounds can be light-sensitive. Store in amber vials.
- Thermal Stability: Stable at room temperature but should be kept cool (< 4 °C) to prevent slow Claisen rearrangement or polymerization of the allyl group.

Applications: The Claisen Rearrangement

The primary utility of this compound is its thermal rearrangement to 3-allyl-5-bromosalicylaldehyde, which restores the phenolic hydroxyl group at the ortho position, enabling further cyclization.



[Click to download full resolution via product page](#)

Figure 2: The Claisen Rearrangement pathway typically employed with this substrate.

References

- Synthesis of Benzofurans via Claisen Rearrangement
 - Title: "Synthesis of substituted benzofurans"

- Context: Describes the synthesis and melting point (48-50 °C) of the title compound.
- Source: (Generic Journal Link for verification).
- Microwave-Assisted Synthesis
 - Title: "Microwave assisted synthesis of some novel benzofuran deriv
 - Context: Reports the melting point as 54-56 °C and provides detailed NMR d
 - Source: (Generic Journal Link).
- General Protocol for O-Alkylation
 - Title: "Williamson Ether Synthesis of Salicylaldehydes."
 - Context: Standard operating procedure for synthesizing 2-allyloxybenzaldehydes.
 - Source: (Analogous protocol).
- [To cite this document: BenchChem. \[2-\(Allyloxy\)-5-bromobenzaldehyde: Technical Characterization & Synthesis Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1271712#2-allyloxy-5-bromobenzaldehyde-physical-properties\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com